REACTION_CXSMILES
|
[F:1][C:2]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:3]=1[C:4]([C:6]1[C:11]([C:12]([OH:14])=O)=[CH:10][N:9]=[CH:8][CH:7]=1)=[O:5].FC1C=CC(F)=CC=1C(C1C=NC=CC=1C(O)=O)=O.OS(O)(=O)=O.[OH-].[Na+].C>C1COCC1.O>[F:1][C:2]1[C:3]2[C:4](=[O:5])[C:6]3[CH:7]=[CH:8][N:9]=[CH:10][C:11]=3[C:12](=[O:14])[C:15]=2[C:16]([F:19])=[CH:17][CH:18]=1 |f:3.4|
|
Name
|
4-(2',5'-difluorobenzoyl) nicotinic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)C2=CC=NC=C2C(=O)O)C=C(C=C1)F
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)C2=C(C(=O)O)C=CN=C2)C=C(C=C1)F
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
850 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Twenty minutes after the last addition the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled at about 80° C.
|
Type
|
CUSTOM
|
Details
|
The pH of the quenched reaction mixture
|
Type
|
FILTRATION
|
Details
|
After about 1 hour at 0°-5° C. the crude precipitate was filtered
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to give crude 6,9-difluorobenzo [g]isoquinoline-5,10-dione (98.5 g)
|
Type
|
CUSTOM
|
Details
|
The reaction crude
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a volume of about 300 mL
|
Type
|
TEMPERATURE
|
Details
|
After cooling at 0°-5° C. for about 2 hours a yellow solid
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C2=C1C(C=1C=CN=CC1C2=O)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90.6 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |